4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide
Overview
Description
4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide is a heterocyclic compound that features both an imidazole ring and a thiazinane ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction using 3-chloropropylamine.
Formation of the Thiazinane Ring: The thiazinane ring is formed by reacting the intermediate with a suitable thiol, followed by oxidation to introduce the sulfone group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be further oxidized to introduce additional sulfone groups.
Reduction: The sulfone group can be reduced to a sulfide under suitable conditions.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional sulfone groups, while reduction can yield sulfides.
Scientific Research Applications
4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with imidazole or sulfone groups.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or other active sites, while the sulfone group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Thiazine: A compound with a similar thiazinane ring but without the sulfone group.
Sulfone-containing Compounds: Compounds like sulfonamides that also contain sulfone groups.
Uniqueness
4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide is unique due to the combination of the imidazole and thiazinane rings with a sulfone group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Biological Activity
4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. The following table summarizes its activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Gram-positive bacteria | 1-4 μg/mL | Strong |
Gram-negative bacteria | >100 μg/mL | Weak |
Multidrug-resistant strains | 4 μg/mL | Moderate |
The compound demonstrated strong antibacterial activity against Gram-positive bacteria and moderate activity against multidrug-resistant strains, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria .
The mechanism through which this compound exerts its antimicrobial effects is not fully elucidated. However, it is suggested that the compound may disrupt bacterial cell wall integrity and interfere with membrane functions. This disruption can lead to increased permeability and eventual cell lysis .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several imidazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against both standard and resistant bacterial strains. It was found to be non-cytotoxic to human liver cells (HepG2) at concentrations up to 100 μM .
Study 2: Synergistic Effects with Other Antimicrobials
Another research highlighted the synergistic effects of combining this compound with established antibiotics. The combination therapy showed enhanced efficacy against resistant strains compared to monotherapy, suggesting a potential strategy for overcoming antibiotic resistance .
Properties
IUPAC Name |
4-(3-imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c14-16(15)8-6-12(7-9-16)3-1-4-13-5-2-11-10-13/h2,5,10H,1,3-4,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCWFZUKCJENPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186084 | |
Record name | Thiomorpholine, 4-[3-(1H-imidazol-1-yl)propyl]-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477858-48-3 | |
Record name | Thiomorpholine, 4-[3-(1H-imidazol-1-yl)propyl]-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477858-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiomorpholine, 4-[3-(1H-imidazol-1-yl)propyl]-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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